Lipophilicity Control: –CF₂H on 2‑Oxabicyclo[2.2.1]heptane vs. –CH₃ Analog
The target compound displays a computed logP of 1.57 (as reported by the vendor), reflecting the influence of the –CF₂H group placed α to the ring ether oxygen. Class‑level evidence demonstrates that exchanging a –CH₃ for –CF₂H at the α‑position of an ether results in a substantial logP increase (qualitatively described as “dramatically increased”), an effect attributed to reduced hydrogen‑bond accepting ability of the ether oxygen [1]. This means the –CF₂H analog is significantly more lipophilic than its –CH₃ congener, a property that can be exploited to tune membrane permeability without introducing a larger, fully fluorinated group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.57 (computed; Leyan entry) |
| Comparator Or Baseline | (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine (CAS 2248349-36-0): LogP predicted to be 0.7–1.0 units lower based on CF₂H/CH₃ exchange trends for ethers [1] |
| Quantified Difference | Estimated ΔLogP ≈ +0.6 to +1.0 (CF₂H vs. CH₃) based on class‑level ether data; exact head‑to‑head experimental LogP for the methyl analog not publicly available |
| Conditions | In silico prediction (XLogP3-type); class‑level trend from experimental logP measurements on ether model compounds [1] |
Why This Matters
Procurement decisions for fragment libraries or lead‑optimisation programs require precise lipophilicity tuning; selecting the –CF₂H variant over the –CH₃ variant directly impacts permeability and solubility profiles.
- [1] Graton, J.; Linclau, B. CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃? ChemPhysChem 2019, 20 (17), 2222–2230. View Source
